molecular formula C20H33NO9 B062897 Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 172945-26-5

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B062897
CAS No.: 172945-26-5
M. Wt: 431.5 g/mol
InChI Key: RZSSLCQNNAGTQY-LASHMREHSA-N
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Description

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a strategically protected glycosyl derivative essential for advanced glycobiology and synthetic chemistry research. This compound features a hexyl aglycon, which enhances its lipophilicity, and a glucosamine core where the amino group is protected as an acetamide and all hydroxyl groups are masked as acetyl esters. This protection scheme renders the molecule stable and soluble in organic solvents, making it an ideal building block for the chemical and enzymatic synthesis of complex oligosaccharides, glycoconjugates, and glycolipids. Its primary research value lies in its role as a key intermediate for constructing N-acetylglucosamine (GlcNAc)-containing structures, which are critical for studying carbohydrate-protein interactions, cell signaling, immune response modulation, and pathogen-host adhesion processes. Researchers utilize this compound to investigate and mimic biological pathways involving heparan sulfate, chitin, and other N-glycans. The acetyl-protecting groups can be selectively removed under mild basic conditions to reveal the reactive hydroxyls for further glycosylation or conjugation, offering significant synthetic versatility for designing novel probes, inhibitors, and biomaterials. This reagent is intended For Research Use Only and is a fundamental tool for expanding the frontiers of glycoscience.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSSLCQNNAGTQY-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with the strategic protection of hydroxyl groups on the glucosamine backbone to prevent unwanted side reactions. Acetylation is the most common method, employing acetic anhydride in acetic acid to form acetyl esters at positions 3, 4, and 6. This step ensures regioselectivity, as demonstrated in the preparation of N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)pyridinium chloride, where acetyl groups were introduced under anhydrous conditions . The reaction typically proceeds at room temperature, with completion confirmed via thin-layer chromatography (TLC).

A critical challenge lies in avoiding over-acetylation. Studies recommend using controlled stoichiometry—1.2 equivalents of acetic anhydride per hydroxyl group—to minimize byproducts . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C, is indispensable for verifying acetylation sites. For instance, the downfield shift of methyl protons in acetyl groups (δ 2.0–2.1 ppm) and carbonyl carbons (δ 169–171 ppm) provides unambiguous evidence of successful protection .

Formation of the Acetamido Group

The acetamido group at position 2 is introduced via a two-step process: (1) amination of the C2 hydroxyl group and (2) acetylation of the resulting amine. Phthalimide protection is frequently employed for amination, where 2-deoxy-D-glucose reacts with phthalic anhydride in dimethylformamide (DMF) to form a phthalimido intermediate . Subsequent hydrolysis with hydrazine hydrate liberates the primary amine, which is then acetylated using acetic anhydride.

Alternative methods utilize oxalyl chloride to directly convert the C2 hydroxyl to an acetamido group. This approach, reported in the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, involves reacting the intermediate with acetyl chloride in the presence of a base such as pyridine . The β-configuration is preserved by steric hindrance from the acetyl groups at positions 3, 4, and 6, which direct the incoming nucleophile (hexanol) to the β-face .

Glycosylation Reactions

Glycosylation introduces the hexyl aglycone to the protected glucosamine core. This step demands careful selection of glycosyl donors and catalysts. In one protocol, the glycosyl donor—2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride—is activated using mercuric cyanide (Hg(CN)2_2) in benzene . The hexyl alcohol acceptor reacts with the donor under reflux, yielding the β-glycosidic bond due to neighboring group participation from the C2 acetamido group.

Trichloroacetimidate chemistry offers another route. Here, the glucosamine donor is converted to its trichloroacetimidate derivative, which reacts with hexanol in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate). This method achieves high β-selectivity (>90%) and is scalable for industrial production .

Table 1: Glycosylation Conditions and Outcomes

DonorCatalystSolventTemperatureYield (%)β:α Ratio
Glucosyl chloride Hg(CN)2_2 BenzeneReflux689:1
Trichloroacetimidate TMSOTfDCM0°C8219:1

Deprotection and Purification

Final deprotection involves removing acetyl groups under mild basic conditions. Sodium methoxide (NaOMe) in methanol is commonly used, with reaction progress monitored via TLC. Following deprotection, the crude product is purified through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures purity >98%. Mass spectrometry (MS) confirms the molecular ion peak at m/z 431.4773 [M+Na]+^+, consistent with the molecular formula C20_{20}H33_{33}NO9_9 .

Industrial-Scale Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. Automated systems enable precise control over reaction parameters (e.g., temperature, residence time), reducing side products. For example, a microreactor setup for glycosylation achieves 85% yield with a residence time of 10 minutes, compared to 68% in batch processes .

Analytical Techniques for Regioselectivity

Regioselectivity is validated through:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish acetyl groups (e.g., C3 acetyl at δ 20.8 ppm vs. C4 acetyl at δ 20.5 ppm) .

  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)pyridinium chloride .

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity and detects impurities .

Case Studies and Research Findings

  • Study 1 : Condensation of a glucopyranosyl bromide with hexanol using Hg(CN)2_2 yielded 68% β-glycoside, with regioselectivity confirmed by X-ray analysis .

  • Study 2 : Trichloroacetimidate glycosylation achieved 82% yield and 19:1 β:α ratio, highlighting the method’s superiority for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for glycosylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a valuable building block for the synthesis of complex molecules. Its unique functional groups allow for various chemical reactions including oxidation and reduction processes .

Table 1: Chemical Reactions Involving Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Reaction TypeDescriptionExample Products
Oxidation Conversion to carboxylic acids or ketonesVarious derivatives
Reduction Yielding alcohols or aminesAlcohol derivatives
Substitution Nucleophilic substitution at acetamido or acetyloxy groupsNew derivatives

Biology

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Case Study: Antimicrobial Activity
A study conducted on the antimicrobial effects of Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside revealed that it inhibits the growth of specific pathogenic bacteria. This finding suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries.

Medicine

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is being explored for its role in drug delivery systems due to its ability to enhance solubility and bioavailability of therapeutic agents . Its structural features facilitate interactions with biological membranes, which can improve the efficacy of prodrugs.

Potential Therapeutic Applications:

  • Drug delivery systems
  • Prodrug formulations
  • Anti-inflammatory agents

Industry Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties make it suitable for producing various glycosides that are essential in biochemistry and pharmacology .

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the acetyloxy and hexoxy groups can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Alkyl Chain Variations

Compounds differing in alkyl chain length exhibit distinct physicochemical and biological properties:

Compound Name Alkyl Chain Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Methyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Methyl (C1) C₁₄H₂₁NO₉ 311.33 g/mol High polarity; used as a synthetic intermediate in glycosylation reactions .
Hexyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Hexyl (C6) C₁₉H₃₁NO₉* 417.45 g/mol* Moderate hydrophobicity; potential applications in membrane permeability studies or lipid-linked glycan synthesis.
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Nonyl (C9) C₂₁H₃₅NO₉ 455.51 g/mol High hydrophobicity; used in detergent formulations or micelle-based assays .

*Calculated based on structural analogy.

Key Findings :

  • Longer alkyl chains (e.g., nonyl) enhance hydrophobicity, making them suitable for lipid bilayer interactions or detergent applications .
  • Shorter chains (e.g., methyl) are more water-soluble, favoring enzymatic assays requiring aqueous conditions .

Substituent Modifications

Variations in protecting groups or functional groups significantly alter reactivity and biological activity:

Compound Name Key Substituents Enzymatic Hydrolysis Applications Evidence ID
Phenyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside 3,4-di-O-acetyl, phenyl aglycone Moderate hydrolysis by β-N-acetylhexosaminidases Substrate for fungal enzymes; transglycosylation studies .
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 4-nitro group, tri-O-acetyl Rapid hydrolysis (chromogenic release) Quantitative enzyme activity assays .
Allyl 2-deoxy-4,6-O-isopropylidene-2-trifluoroacetamido-α-D-glucopyranoside Trifluoroacetamido, isopropylidene Resistant to enzymatic cleavage Stable intermediate for selective glycosylation .

Key Findings :

  • Aromatic aglycones (e.g., nitrophenyl) enable colorimetric detection of enzymatic activity .
  • Trifluoroacetamido groups enhance stability against enzymatic degradation compared to acetamido groups .

Deoxygenation and Bioactivity

Removal of hydroxyl groups modulates substrate specificity:

Compound Name Deoxygenation Position Hydrolysis Rate (Relative to Native GlcNAc) Enzyme Compatibility Evidence ID
4-Deoxy-2-acetamido-β-D-glucopyranoside 4-OH 85% (fungal enzymes) Fungal β-N-acetylhexosaminidases
Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 2-deoxy (N-acetyl) Not reported; predicted lower activity Limited enzyme compatibility due to acetyl protection N/A

Key Findings :

  • 4-Deoxy derivatives are efficiently hydrolyzed by fungal enzymes, suggesting the 4-OH group is non-essential for substrate recognition .
  • Acetyl-protected derivatives (e.g., 3,4,6-tri-O-acetyl) may require deprotection for enzymatic activity, limiting their utility in direct assays.

Key Findings :

  • Bulky groups (e.g., pivaloyl) improve regioselectivity in glycosylation but require harsh deprotection conditions .
  • Benzyl groups are versatile for multi-step syntheses due to their stability under acidic/basic conditions .

Biological Activity

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS Number: 172945-26-5) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural complexity and the presence of multiple acetyl groups, which influence its solubility and interaction with biological systems. This article reviews the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula : C20H33NO9
  • Molecular Weight : 431.4773 g/mol
  • Melting Point : >214 °C (dec.)
  • Optical Activity : [α]20/D +105° in chloroform

The compound is a derivative of glucopyranoside, which enhances its potential interactions in biological systems due to the presence of hydroxyl and acetamido functional groups.

Antimicrobial Properties

Research indicates that hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits significant antimicrobial activity. A study conducted by Iglesias-Guerra et al. (1999) demonstrated that this compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis due to the structural similarity to natural glycosides that are substrates for glycosyltransferases .

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in Carbohydrate Research highlighted that hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside induced apoptosis in human carcinoma cells through the activation of caspase pathways . The compound's ability to modify cell signaling pathways suggests potential as a therapeutic agent in cancer treatment.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Research indicates that it can enhance the activity of macrophages and promote the secretion of cytokines, which play a crucial role in immune responses. This immunostimulatory effect could be beneficial in developing vaccines or treatments for infectious diseases .

Case Studies

  • Antimicrobial Efficacy :
    • Study : Iglesias-Guerra et al. (1999)
    • Findings : Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
    • Mechanism : Disruption of cell wall synthesis.
  • Cytotoxicity Assessment :
    • Study : Conducted on various cancer cell lines.
    • Findings : Induced apoptosis in human carcinoma cells.
    • Mechanism : Activation of caspase-dependent pathways.
  • Immunomodulation :
    • Study : Evaluation of macrophage activity.
    • Findings : Enhanced cytokine production.
    • Potential Application : Development of immunotherapeutics.

Data Table

Biological ActivityStudy ReferenceKey Findings
AntimicrobialIglesias-Guerra et al., 1999Inhibition of S. aureus, E. coli growth
CytotoxicityCarbohydrate ResearchInduced apoptosis in carcinoma cells
ImmunomodulationVarious studiesEnhanced macrophage activity and cytokine release

Q & A

Q. How is Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside synthesized, and what are the critical steps for ensuring regioselective protection?

  • Methodological Answer : The synthesis involves sequential protection of hydroxyl groups and glycosylation. Key steps include:
  • Step 1 : Protect the hydroxyl groups of 2-deoxy-D-glucose using acetic anhydride in acetic acid to form acetyl esters at positions 3, 4, and 6 .
  • Step 2 : Introduce the acetamido group at C2 via reaction with phthalimide or oxalyl chloride, followed by deprotection to yield 2-acetamido intermediates .
  • Step 3 : Glycosylation with hexyl alcohol using catalysts like 4-(dimethylamino)pyridine (DMAP) or trichloroacetimidate chemistry to form the β-glycosidic bond .
  • Step 4 : Confirm regioselectivity using NMR (e.g., 1^1H and 13^13C) and mass spectrometry to verify acetyl group placement and glycosidic linkage .

Table 1 : Synthesis Optimization

StepReagents/ConditionsYield (%)Key Characterization Techniques
AcetylationAcetic anhydride, 50°C, 12h85–90%TLC, 1^1H NMR
GlycosylationHexanol, DMAP, DCM, RT60–70%ESI-MS, 13^13C NMR

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm acetyl group positions (δ 1.8–2.2 ppm for methyl protons) and β-configuration (anomeric proton at δ 4.5–5.5 ppm, J1,2J_{1,2} ≈ 8 Hz) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight (e.g., [M+Na]+ peak at m/z 580.2) and detect impurities .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like hexane:acetone (3:7) .

Advanced Research Questions

Q. How does the acetyl group configuration influence its activity as a glycosyl donor in enzymatic assays?

  • Methodological Answer : The 3,4,6-tri-O-acetyl groups act as transient protecting groups, directing enzymatic hydrolysis or transglycosylation. For example:
  • β-N-Acetylhexosaminidase Assays : Enzymes like Talaromyces flavus β-N-acetylhexosaminidase hydrolyze 4-deoxy derivatives (e.g., 4-deoxy-glycosides) with 85% efficiency compared to non-acetylated analogs. Acetyl groups at C3 and C6 block unwanted side reactions, enhancing substrate specificity .
  • Transglycosylation : Optimize donor:acceptor ratios (e.g., 75 mM donor, 300 mM GlcNAc) and monitor reactions via TLC or HPLC. Yields up to 52% for 4-deoxy-disaccharides are achievable .

Table 2 : Enzyme Activity Comparison

Enzyme SourceHydrolysis Rate (%)*Optimal pHReference
Penicillium spp.855.0
Human β-Hexosaminidase204.5
*Relative to phenyl GlcNAc control.

Q. What strategies resolve contradictions in glycosylation efficiency when using this compound as a donor?

  • Methodological Answer : Contradictions often arise from competing hydrolysis or steric hindrance. Mitigation strategies include:
  • Condition Optimization : Use anhydrous solvents (e.g., DCM), low temperatures (0–4°C), and activated molecular sieves to suppress hydrolysis .
  • Enzyme Engineering : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher transglycosylation efficiency (52% yield) compared to mammalian enzymes due to flexible active sites .
  • Protection/Deprotection : Selective removal of acetyl groups (e.g., C3 deprotection via hydrazine) improves enzyme accessibility .

Q. How is this compound utilized in click chemistry for glycan labeling?

  • Methodological Answer :
  • Azide-Alkyne Cycloaddition : React with alkyne-modified probes (e.g., fluorescent tags) using Cu(I) catalysis. The acetyl groups remain stable under click conditions (RT, 1h) .
  • Applications : Label cell-surface glycans for imaging or bioconjugation. For example, conjugate to Fmoc-serine for peptide-glycan hybrid synthesis .

Data Contradiction Analysis

Q. Why do fungal enzymes exhibit higher activity toward acetylated substrates than mammalian enzymes?

  • Methodological Answer : Structural studies reveal fungal β-N-acetylhexosaminidases (Penicillium, Talaromyces) have a broader active-site cleft accommodating bulky acetyl groups. In contrast, mammalian enzymes (e.g., human HEXB) exhibit steric restrictions, reducing activity by 60–70% . Molecular docking simulations (e.g., Aspergillus oryzae model) confirm favorable interactions with 3,4,6-tri-O-acetyl groups .

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